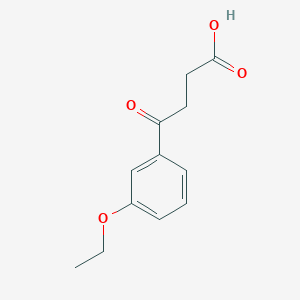

4-(3-Ethoxyphenyl)-4-oxobutyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Ethoxyphenyl)-4-oxobutyric acid, also known as 3-ethoxy-4-oxobutanoic acid (EBOB), is a carboxylic acid derived from the aromatic ring of phenol. It is an important intermediate in the production of a variety of pharmaceuticals, fragrances, and other compounds. The structure of EBOB is shown in Figure 1. EBOB is a versatile compound used in a wide range of applications, including synthesis of drugs, fragrances, and other compounds. It has a wide range of biochemical and physiological effects, making it an important compound for both research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

- A new method for preparing 4-phenyl-2-oxobutyric acid ethyl ester, involving a four-step synthesis from ethyl pyruvate, has been developed. This process includes condensation, hydrogenation, esterification, and oxidation stages (Slavinska et al., 1996).

- Various 4-(3-halogenatedphenyl)- and 4-(3,5-dihalogenatedphenyl)-4-oxobutyric acids were synthesized by nuclear halogenation of corresponding 4-aryl-4-oxobutyric acids, using aluminum chloride and combining succinoylation and halogenation in a single operation (Jojima et al., 1979).

Biochemical and Pharmacological Research

- In the context of sherry wine, ethyl 4-oxobutyrate-2-14 C was used to study the biosynthesis of certain gamma-substituted-gamma-butyrolactones, revealing pathways of their formation (Fagan et al., 1981).

- The synthesis of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones from β-aryl glutaconic acid and their antimicrobial activity was studied, showing potential pharmacological applications (Patel et al., 2010).

- Research on the formation of ethylene from 4-methylmercapto-2-oxobutyric acid in the presence of peroxidase and indolyl-3-acetic acid (IAA) explored the complex biochemical interactions in this process (Mapson & Wardale, 1972).

Chemical Synthesis and Material Science

- Novel N-maleanilinic acid derivatives were synthesized and investigated for their structural and cytotoxic properties, highlighting potential applications in materials science and cancer research (Zayed et al., 2019).

- The effects of 2-oxobutyric acid's condensation products on lactate dehydrogenase activity were studied, which is significant for understanding enzyme interactions and stability (Wilkinson et al., 1968).

Additional Research

- Investigations into the chemistry of reactions involving 4-ethoxyaniline metabolites, like 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one, with N-acetylcysteine were conducted, contributing to our understanding of biochemical processes (Lindqvist et al., 1991).

- Research on the electropolymerization of 4-(3-pyrrolyl)-4-oxobutyric acid highlighted its potential in producing electroactive polymers and copolymers, which could have applications in material science and engineering (Too et al., 1993).

Eigenschaften

IUPAC Name |

4-(3-ethoxyphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-10-5-3-4-9(8-10)11(13)6-7-12(14)15/h3-5,8H,2,6-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEGUURNUVEJDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645488 |

Source

|

| Record name | 4-(3-Ethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Ethoxyphenyl)-4-oxobutyric acid | |

CAS RN |

905592-33-8 |

Source

|

| Record name | 4-(3-Ethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)

![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325727.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325728.png)

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325730.png)

![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)

![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325732.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325733.png)